1H-Benzimidazole, 2-[(4-phenyl-2-thiazolyl)methyl]-
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Overview
Description
1H-Benzimidazole, 2-[(4-phenyl-2-thiazolyl)methyl]-: is a heterocyclic compound that combines the structural features of benzimidazole and thiazole. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both benzimidazole and thiazole moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-[(4-phenyl-2-thiazolyl)methyl]- typically involves the condensation of o-phenylenediamine with an appropriate thiazole derivative. One common method is the reaction of o-phenylenediamine with 4-phenyl-2-thiazolylmethyl chloride under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole, 2-[(4-phenyl-2-thiazolyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with hydrogenated thiazole rings
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Chemistry: 1H-Benzimidazole, 2-[(4-phenyl-2-thiazolyl)methyl]- is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Studies have shown that derivatives of this compound exhibit significant activity against various bacterial and fungal strains, as well as cancer cell lines .
Medicine: The compound’s potential therapeutic applications include its use as an anticancer, antiviral, and anti-inflammatory agent. Its ability to interact with specific biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, 1H-Benzimidazole, 2-[(4-phenyl-2-thiazolyl)methyl]- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-[(4-phenyl-2-thiazolyl)methyl]- involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound binds to and inhibits the function of essential enzymes in bacterial and fungal cells, leading to cell death. For its anticancer activity, the compound interferes with cellular processes such as DNA replication and cell division, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
1H-Benzimidazole: A simpler analog that lacks the thiazole moiety.
2-Phenylbenzimidazole: Similar structure but without the thiazole ring.
2-Methylbenzimidazole: Contains a methyl group instead of the thiazole moiety
Uniqueness: 1H-Benzimidazole, 2-[(4-phenyl-2-thiazolyl)methyl]- is unique due to the presence of both benzimidazole and thiazole rings in its structure. This dual functionality imparts distinct chemical and biological properties, making it more versatile compared to its simpler analogs. The combination of these two heterocycles enhances its potential for various applications, particularly in medicinal chemistry and materials science .
Properties
CAS No. |
61690-13-9 |
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Molecular Formula |
C17H13N3S |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylmethyl)-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C17H13N3S/c1-2-6-12(7-3-1)15-11-21-17(20-15)10-16-18-13-8-4-5-9-14(13)19-16/h1-9,11H,10H2,(H,18,19) |
InChI Key |
SVQKAMAQGOAEDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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